1,2-Bis(2-pyridyl)ethylene

Descripción general

Descripción

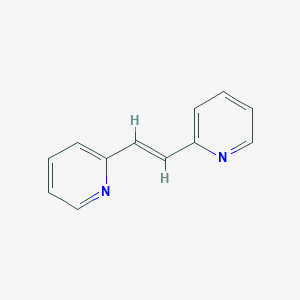

1,2-Bis(2-pyridyl)ethylene is an organic compound with the molecular formula C12H10N2. It is a derivative of ethylene where two pyridyl groups are attached to the ethylene backbone. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.

Mecanismo De Acción

1,2-Bis(2-pyridyl)ethylene, also known as 2,2’-Vinylenedipyridine or 1,2-Di(2-pyridyl)ethylene, is a chemical compound with the empirical formula C12H10N2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

The mode of action of this compound involves its interaction with chromium (II). The reduction of this compound by chromium (II) perchlorate in aqueous perchloric acid to the corresponding dipyridylethane has been shown to take place through a σ-bonded organochromium intermediate . The acidolysis of this complex takes place in two stages .

Biochemical Pathways

The interaction with chromium (ii) suggests that it may be involved in redox reactions .

Result of Action

Its reduction by chromium (ii) to form a σ-bonded organochromium intermediate suggests that it may participate in redox reactions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its reaction with chromium (II) takes place in acidic aqueous solutions . Additionally, the compound has been involved in solid-state [2 + 2] cycloaddition reactions, which are achieved using iodoperchlorobenzene as a molecular template . These reactions are sustained primarily by I⋯N halogen bonds and homogeneous face-to-face π–π stacking interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Bis(2-pyridyl)ethylene can be synthesized through the condensation reaction of pyridine and acetone under alkaline conditions. The reaction involves the dehydration of the intermediate product to yield the target compound . Another method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, followed by recrystallization from acetonitrile to obtain the product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(2-pyridyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the double bond to a single bond, forming 1,2-di(2-pyridyl)ethane.

Substitution: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: 1,2-Di(2-pyridyl)ethane.

Substitution: Various substituted pyridyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1,2-Bis(2-pyridyl)ethylene is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). It helps in constructing supramolecular architectures and studying their properties.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

1,2-Bis(2-pyridyl)ethylene can be compared with other similar compounds such as:

1,2-Di(4-pyridyl)ethylene: Similar in structure but with pyridyl groups attached at different positions.

4,4’-Vinylenedipyridine: Another derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific coordination abilities and the stability of the complexes it forms, making it valuable in various research and industrial applications.

Actividad Biológica

1,2-Bis(2-pyridyl)ethylene (BPE) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and materials science. This article explores the biological properties of BPE, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a bipyridine derivative characterized by the presence of two pyridine rings connected by an ethylene bridge. Its chemical structure allows for significant interaction with biological macromolecules, contributing to its biological activity.

Mechanisms of Biological Activity

BPE exhibits various biological activities, primarily through its ability to interact with metal ions and influence biochemical pathways. Key mechanisms include:

- Coordination Chemistry : BPE can form complexes with transition metals, which can enhance its reactivity and biological efficacy. These metal complexes often show increased antioxidant properties and can catalyze redox reactions .

- Antioxidant Activity : Studies have demonstrated that BPE and its metal complexes exhibit significant antioxidant activity, which could be beneficial in protecting cells from oxidative stress-related damage .

- Antimicrobial Properties : Research indicates that BPE has antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial membranes has been suggested as a mechanism for its antimicrobial action .

Antioxidant Activity

A study investigating the antioxidant properties of BPE revealed that it effectively scavenges free radicals in vitro. The compound demonstrated a dose-dependent decrease in oxidative stress markers in cell cultures treated with hydrogen peroxide .

Antimicrobial Effects

In another study, BPE was evaluated for its antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results showed that BPE inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic functions .

Research Findings

| Study | Findings | |

|---|---|---|

| Koss et al. (2015) | BPE showed significant antioxidant activity in cell cultures | Suggests potential therapeutic use in oxidative stress-related diseases |

| Kitagawa & Kondo (1998) | BPE forms stable metal complexes that enhance reactivity | Highlights the importance of coordination chemistry in biological applications |

| Palot et al. (2008) | Demonstrated antimicrobial properties against pathogenic bacteria | Supports the use of BPE in developing new antimicrobial agents |

Applications in Medicinal Chemistry

The unique properties of BPE make it a candidate for various applications:

- Drug Development : Its ability to form metal complexes is being explored for developing novel anticancer agents. The metal-bound forms of BPE have shown enhanced cytotoxicity against cancer cell lines compared to the unbound compound .

- Material Science : BPE is also utilized in creating functional materials due to its coordination properties, which can be applied in sensors and catalysis .

Propiedades

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 1,2-Bis(2-pyridyl)ethylene?

A1: Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to study this compound, including:

- 1H NMR: Provides information about the hydrogen atoms and their chemical environment. []

- 13C NMR: Yields insights into the carbon backbone structure. []

- 7Li NMR: Useful for analyzing its interactions with lithium salts. []

- Mass Spectrometry (ESI-MS): Helps determine the molecular weight and fragmentation pattern. []

- Photoelectron Spectroscopy (PE): Provides information about the electronic structure and ionization potentials. []

Q3: Does this compound exhibit isomerism?

A3: Yes, it exists in both cis and trans isomers. The trans isomer is more common and thermodynamically stable. [, ]

Q4: Is this compound stable under ambient conditions?

A4: Yes, it is generally stable as a solid at room temperature and under normal atmospheric conditions.

Q5: What solvents is this compound soluble in?

A5: It exhibits solubility in various organic solvents, including chloroform, methanol, ethanol, and dichloromethane. [, ]

Q6: How does the structure of this compound influence its material properties?

A6: The presence of two pyridine rings linked by a double bond imparts rigidity to the molecule. This structural feature, along with the nitrogen lone pairs, plays a crucial role in its coordination chemistry and ability to form supramolecular assemblies. [, , ]

Q7: What types of metal complexes does this compound form?

A7: As a bidentate ligand, it readily forms complexes with a variety of transition metals, including copper, silver, nickel, cobalt, zinc, cadmium, and rhenium. [, , , , ]

Q8: What coordination geometries are observed in its metal complexes?

A8: Depending on the metal ion, counterions, and reaction conditions, this compound can adopt various coordination modes, leading to diverse geometries such as:

- Linear: Observed in silver(I) complexes where the silver ion coordinates to two nitrogen atoms from two different bpe ligands. [, ]

- Tetrahedral: Commonly observed in zinc(II) and some nickel(II) complexes. [, ]

- Square Planar: Found in some nickel(II) complexes. [, ]

- Octahedral: Observed in nickel(II), cobalt(II), and some rhenium(V) complexes. [, , ]

Q9: What are the potential applications of this compound metal complexes?

A9: These complexes show promise in various fields, including:

- Catalysis: Some complexes have been explored for their catalytic activity in organic transformations. []

- Luminescent Materials: Certain metal complexes exhibit luminescent properties, making them attractive for applications in sensors and display devices. []

- Magnetic Materials: Specific complexes display interesting magnetic behavior, including single-molecule magnet properties. []

Q10: Does this compound undergo any interesting reactions while coordinated to metals?

A10: Yes, in some cases, metal coordination can activate the double bond in this compound, making it susceptible to nucleophilic attack. For instance, in the presence of rhenium(V), water can add across the double bond. []

Q11: What types of reactions can this compound participate in as a substrate?

A11:

- [2+2] Cycloaddition: In the solid state, under UV irradiation and in the presence of suitable templates, it can undergo a [2+2] cycloaddition reaction to form tetrakis(2-pyridyl)cyclobutane derivatives. [, , ]

- Nucleophilic Addition: Organolithium reagents can add to the double bond, generating anionic intermediates that can be trapped with electrophiles. []

Q12: What is the role of templates in the [2+2] cycloaddition reactions of this compound?

A12: Templates, often halogen bond donors or other molecules capable of forming supramolecular assemblies, preorganize this compound molecules in a favorable orientation within the crystal lattice, enabling the [2+2] cycloaddition to occur with high selectivity. [, , ]

Q13: Have computational methods been used to study this compound and its complexes?

A13: Yes, computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been employed to:

- Investigate electronic structure and spectroscopic properties. [, , ]

- Study the conformational preferences of the molecule. []

- Model its interactions with metal ions. []

- Predict the properties of its metal complexes. []

Q14: How do structural modifications of this compound affect its properties?

A14: Altering the position of the nitrogen atoms on the pyridine rings (e.g., using 4-pyridyl instead of 2-pyridyl) or modifying the bridging group between the rings (e.g., changing from ethylene to ethane or acetylene) can significantly impact:

- Coordination geometry and stability of metal complexes. [, ]

- Supramolecular assembly patterns. [, ]

- Photochemical reactivity. []

Q15: Has this compound been investigated for biological activity?

A15: While not a primary focus, some studies have explored its effects on biological systems. For example, it has been shown to induce the enzyme glutathione S-transferase Yp in rat liver cells, suggesting a potential link to hepatocyte proliferation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.